![molecular formula C16H21N5O4S B2459572 N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-42-4](/img/structure/B2459572.png)
N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Chemical Compounds
Research in the synthesis and characterization of complex chemical compounds, such as those involving pyrimidine derivatives and heterocyclic compounds, is a foundational aspect of medicinal chemistry and drug discovery. For example, the development of novel anti-inflammatory and analgesic agents through the synthesis of benzodifuranyl derivatives and thiazolopyrimidines demonstrates the importance of these activities. Compounds with specific structural features, such as those found in the queried chemical, often exhibit significant biological activities, including inhibition of key enzymes involved in disease pathways (Abu‐Hashem et al., 2020).
Applications in Drug Discovery
The synthesis of complex chemical compounds with specific functional groups and structural motifs is crucial in the discovery and development of new drugs. For instance, compounds synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase, targeting key enzymes in cancer cell proliferation, underscore the therapeutic potential of structurally sophisticated molecules (Gangjee et al., 2005). These endeavors highlight the utility of advanced synthetic chemistry in creating molecules with desired biological effects, possibly aligning with the research applications of the compound .
Material Science and Polymer Research
Beyond pharmacological applications, the synthesis and characterization of compounds with unique structural features, such as tetrahydropyrimidine and tetrahydrothioxopyrimidine derivatives, play a significant role in material science and polymer research. The development of new poly(amide-imide)s incorporating such moieties for enhanced thermal stability and solubility profiles indicates the breadth of scientific applications for complex chemical compounds (Faghihi & Hagibeygi, 2005).
Mechanism of Action
Target of Action
CCG-30074, also known as N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, primarily targets the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in various cellular functions, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-30074 acts by inhibiting the Rho/SRF-mediated transcriptional regulation . It has been shown to suppress the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a stereoisomer of CCG-30074, has been found to exhibit higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
The Rho/SRF pathway is a key biochemical pathway affected by CCG-30074 . This pathway is involved in the regulation of gene expression related to cell adhesion molecules (CAMs) and other cellular processes . By inhibiting this pathway, CCG-30074 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Factors such as how well the drug is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted all play a role in determining the drug’s overall effect .
Result of Action
CCG-30074 has been shown to have significant effects at the molecular and cellular levels. It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This leads to a reduction in cell migration and an increase in cell apoptosis .
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-9-18-13-12(15(23)21(3)16(24)20(13)2)14(19-9)26-8-11(22)17-7-10-5-4-6-25-10/h10H,4-8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFXHNTMANVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NCC3CCCO3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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